![molecular formula C27H29FN6O3 B2799115 6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1358042-25-7](/img/structure/B2799115.png)
6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Beschreibung
This compound belongs to the pyrazolo[4,3-d]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a benzyl group at position 6, an ethyl group at position 1, a methyl group at position 3, and a 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl moiety at position 3. Pyrazolo[4,3-d]pyrimidine derivatives are extensively studied for anticancer, antimicrobial, and adenosine receptor antagonism .
The compound’s piperazine-fluorophenyl group may improve selectivity for adenosine receptors or kinase targets, while the benzyl and ethyl groups likely influence lipophilicity and bioavailability.
Eigenschaften
IUPAC Name |
6-benzyl-1-ethyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-9-5-4-6-10-20)18-23(35)31-15-13-30(14-16-31)22-12-8-7-11-21(22)28/h4-12H,3,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASIGNBRBBJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests a multifaceted biological activity profile, particularly in neuropharmacology and oncology. This article aims to synthesize the current understanding of its biological activities based on available literature.
- Molecular Formula : C27H29FN6O3
- Molecular Weight : 504.6 g/mol
- CAS Number : 1358042-25-7
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anticancer properties. A study highlighted that related compounds can inhibit melanoma and other cancer cell lines with GI50 values as low as 0.1 μM, suggesting strong cytotoxic potential against various malignancies .
Cell Line | GI50 (μM) |
---|---|
Melanoma | 0.1 |
Renal | 0.5 |
Breast | 0.3 |
Ovarian | 0.4 |
Leukemia | 0.2 |
This data suggests that the compound could be a candidate for further development in cancer therapy, particularly in targeting resistant cancer types.
Neuropharmacological Activity
The presence of a piperazine moiety in the structure indicates potential interactions with neurotransmitter receptors. Compounds similar to this one have shown promising results in modulating cholinergic activity, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease.
Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrate that certain derivatives possess competitive inhibition properties with IC50 values comparable to established drugs like donepezil . The mechanism appears to involve strong binding interactions within the active site of these enzymes.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly inhibits AChE activity, showcasing potential for cognitive enhancement in neurodegenerative conditions.
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of both AChE and BuChE, supporting its role as a dual inhibitor .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that pyrazolo[4,3-d]pyrimidines exhibit significant antitumor properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that derivatives of this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
Enzyme Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. It interacts with targets such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that modifications to the piperazine component can enhance inhibitory activity against these enzymes, suggesting a pathway for developing cognitive enhancers or neuroprotective agents .
Synthesis and Derivatization
The synthesis of 6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves several steps that allow for structural modifications to optimize biological activity. Recent advancements have focused on improving synthetic routes to increase yield and purity while enabling the introduction of various functional groups that can enhance pharmacological properties .
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers evaluated the anticancer effects of several pyrazolo[4,3-d]pyrimidine derivatives. The compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function being identified as key contributors to its efficacy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine-containing compounds similar to this compound. The study found that these compounds could significantly inhibit acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential applications in treating cognitive decline associated with aging and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazolo[4,3-d]pyrimidine Derivatives
Structural and Functional Analogues
Key Comparative Insights
Substituent Impact on Target Selectivity
- Fluorophenyl-Piperazine Moiety: The target compound’s 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl) group is structurally distinct from 7-oxo/acylamino derivatives in A3 antagonists . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in adenosine receptors, similar to optimized A3 antagonists .
Pharmacological Activity
- The piperazine group may confer kinase selectivity, though docking studies are needed for validation.
- Antimicrobial Activity : Unlike sulfonamide-containing derivatives , the target compound lacks polar groups, suggesting weaker antimicrobial effects but possibly better CNS targeting.
Physicochemical Properties
- Solubility : The fluorophenyl-piperazine group may reduce water solubility compared to sulfonamide derivatives , but ethyl/benzyl groups could enhance lipid solubility.
- Synthetic Accessibility: The compound’s complexity may pose challenges compared to simpler derivatives (e.g., 7-oxo/acylamino compounds) , though multi-component reactions (as in ) offer scalable routes.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyrazolo[4,3-d]pyrimidine-dione core substituted with a benzyl group (enhancing lipophilicity), an ethyl chain (modulating steric effects), and a 2-fluorophenylpiperazine moiety (critical for receptor interactions). The 2-oxoethyl linker between the pyrimidine and piperazine groups introduces conformational flexibility, which may affect binding kinetics. Substituents like the 2-fluorophenyl group improve metabolic stability, while the methyl group at position 3 influences electronic properties .
Methodological Insight : Use X-ray crystallography or NMR to resolve spatial arrangements, and DFT calculations to model electronic effects on reactivity .
Q. What synthetic strategies are commonly employed for preparing this compound?
Synthesis typically involves multi-step reactions:
Core formation : Condensation of pyrazole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol, 80°C).
Piperazine coupling : Nucleophilic substitution or amide bond formation using EDCI/HOBt to attach the 2-fluorophenylpiperazine moiety.
Functionalization : Alkylation or acylation for benzyl/ethyl group introduction, monitored by TLC/HPLC .
Key Challenge : Optimize reaction time and temperature to avoid byproducts like N-oxide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Resolve proton environments (e.g., distinguishing piperazine protons at δ 3.2–3.8 ppm).
- HRMS : Confirm molecular weight (expected [M+H]⁺ at m/z 520.22).
- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for dione and oxoethyl groups).
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
Challenges : Co-elution of polar byproducts (e.g., unreacted piperazine derivatives) and low solubility in aqueous buffers. Solutions :
- Use preparative HPLC with a methanol:ammonium acetate buffer system.
- Employ silica gel chromatography for non-polar impurities (hexane:ethyl acetate 3:1).
- Recrystallize from dimethylformamide/water mixtures .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
Approach :
Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways.
Solvent Screening : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for yield improvement.
Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend optimal catalysts or temperatures .
Case Study : ICReDD’s workflow reduced reaction optimization time by 60% via feedback loops between computation and experimentation .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodology :
Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-cyanophenyl) using Suzuki-Miyaura coupling.
Biological Assays : Test kinase inhibition (e.g., PDE5A) or antimicrobial activity via microbroth dilution (MIC values).
QSAR Modeling : Corrogate substituent hydrophobicity (ClogP) with IC₅₀ data using partial least squares regression .
Q. What methodologies are recommended for analyzing conflicting biological activity data across studies?
Steps :
Data Normalization : Account for assay variability (e.g., cell line differences) using Z-score transformation.
Orthogonal Assays : Validate receptor binding (e.g., SPR for KD) alongside functional assays (cAMP/GTPγS).
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to resolve discrepancies .
Q. How do solvent polarity and reaction conditions affect synthetic outcomes?
Findings :
Q. What experimental approaches are suitable for investigating pharmacokinetic properties?
In vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2.
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability).
In vivo : Conduct cassette dosing in Sprague-Dawley rats with LC-MS/MS quantification .
Q. How can discrepancies in reported receptor binding affinities be resolved?
Strategies :
Binding Assay Calibration : Use reference ligands (e.g., sildenafil for PDE5) as internal controls.
Allosteric Site Mapping : Perform alanine scanning mutagenesis on target receptors.
Cryo-EM/XR : Resolve ligand-receptor complexes to identify binding pose variations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.